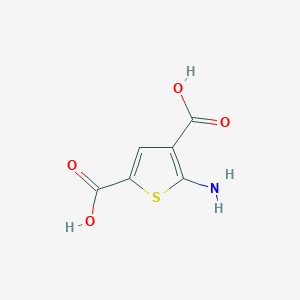

5-Aminothiophene-2,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4S |

|---|---|

Molecular Weight |

187.18 g/mol |

IUPAC Name |

5-aminothiophene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H5NO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,7H2,(H,8,9)(H,10,11) |

InChI Key |

NSOPGXXLJYUPOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aminothiophene-2,4-dicarboxylic Acid

Introduction

5-Aminothiophene-2,4-dicarboxylic acid and its derivatives are valuable heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The polysubstituted thiophene scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. The presence of amino and carboxylic acid functional groups offers versatile handles for further chemical modifications, making this molecule a sought-after intermediate for the synthesis of more complex structures, such as thieno[2,3-d]pyrimidines and other fused heterocyclic systems. This guide provides a detailed exploration of the primary synthetic routes to 5-aminothiophene-2,4-dicarboxylic acid, with a focus on the well-established Gewald multicomponent reaction.

Primary Synthetic Strategy: The Gewald Aminothiophene Synthesis

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multicomponent reaction is highly valued for its efficiency, operational simplicity, and the use of readily available starting materials.

Mechanistic Insights

The Gewald reaction proceeds through a cascade of three key steps, providing a robust pathway to the desired aminothiophene core.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene compound (in this case, an α-cyanoester). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for this initial condensation.

-

Sulfur Addition (Thiolation): Elemental sulfur then adds to the activated methylene position of the Knoevenagel adduct. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

Diagram of the Proposed Gewald Reaction Mechanism

Caption: Proposed mechanism for the Gewald synthesis of diethyl 5-aminothiophene-2,4-dicarboxylate.

Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate

Based on the Gewald reaction mechanism, a plausible and efficient synthesis of the diethyl ester precursor of the target molecule can be designed.

Proposed Reaction Scheme

The synthesis involves the reaction of diethyl ketomalonate (diethyl 2-oxopropanedioate) as the carbonyl component, ethyl cyanoacetate as the active methylene compound, and elemental sulfur in the presence of a basic catalyst.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route to 5-Aminothiophene-2,4-dicarboxylic acid.

Experimental Protocol: Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate

This protocol is adapted from general Gewald reaction procedures for similar substrates.

Materials:

-

Diethyl ketomalonate

-

Ethyl cyanoacetate

-

Elemental sulfur (powdered)

-

Morpholine (or triethylamine)

-

Ethanol (or methanol)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl ketomalonate (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.2 eq.).

-

Add ethanol (or methanol) as the solvent (approximately 2-3 mL per mmol of the limiting reagent).

-

Slowly add morpholine (0.1-0.2 eq.) to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. In some cases, the product may precipitate and can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield diethyl 5-aminothiophene-2,4-dicarboxylate.

Data Summary

| Parameter | Value/Condition | Rationale/Reference |

| Carbonyl Component | Diethyl ketomalonate | Provides the C4-carboxylate and C5-H of the thiophene ring. |

| Active Methylene | Ethyl cyanoacetate | Provides the C2-carboxylate, C3-H, and the amino group. |

| Sulfur Source | Elemental Sulfur | Incorporates the sulfur heteroatom into the thiophene ring. |

| Base Catalyst | Morpholine | Catalyzes the initial Knoevenagel condensation. |

| Solvent | Ethanol or Methanol | Polar protic solvents that facilitate the dissolution of reactants. |

| Temperature | 40-50 °C | Mild heating often improves reaction rates and yields. |

| Reaction Time | 2-4 hours | Typical duration for Gewald reactions, should be monitored by TLC. |

| Purification | Column Chromatography | Standard method for purifying organic compounds. |

Final Step: Hydrolysis to 5-Aminothiophene-2,4-dicarboxylic Acid

The final step in the synthesis is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved under basic or acidic conditions.

Experimental Protocol: Hydrolysis of Diethyl 5-Aminothiophene-2,4-dicarboxylate

Materials:

-

Diethyl 5-aminothiophene-2,4-dicarboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve diethyl 5-aminothiophene-2,4-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5-3.0 eq.).

-

Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 5-aminothiophene-2,4-dicarboxylic acid.

Alternative Synthetic Considerations

While the Gewald reaction is the most direct approach, other classical thiophene syntheses could potentially be adapted. The Fiesselmann thiophene synthesis , for example, involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. While this method typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives, variations using substrates with nitrile groups can lead to the formation of 3-aminothiophenes. Further investigation would be required to adapt this methodology for the synthesis of the target 2,4-dicarboxylic acid structure.

Conclusion

The synthesis of 5-aminothiophene-2,4-dicarboxylic acid is most effectively achieved through a two-step process commencing with the Gewald multicomponent reaction to form the diethyl ester precursor, followed by hydrolysis. The Gewald reaction offers a convergent and efficient route, leveraging readily accessible starting materials. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). In Grokipedia. Retrieved March 7, 2026, from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ijpbs. Retrieved March 7, 2026, from [Link]

-

Request PDF | Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

- Download scientific diagram | Synthesis of 2,5‐dihydrothiophenes 9, 5‐aminothiophene‐2,4‐dicarboxylates 10, and 2‐arylamino‐5‐hydrazonothiophene‐3‐carboxylates 11, Table2. from publication: 1,2‐Diaza‐1,3‐Dienes as a Multifaceted Synthons for the Synthesis of Heterocycles: A Fifteen‐Years Update | The discovery of structurally unique scaffolds entities with increased complexity and balanced physicochemical properties has the potential to allow synthetic

The Gewald Synthesis of Polysubstituted Aminothiophenes: A Definitive Guide for Drug Discovery

Executive Summary & Biological Significance

Since its formal conceptualization in 1961, the Gewald synthesis has evolved into a cornerstone multi-component reaction (MCR) in heterocyclic and medicinal chemistry 1[1]. Functioning as a one-pot condensation of a carbonyl compound, an activated

For drug development professionals, the 2-aminothiophene scaffold is an indispensable bioisostere for the phenyl ring. It fundamentally alters the target compound's lipophilicity and pharmacokinetic profile without severely disrupting 3D conformation. This structure is heavily privileged in pharmacology, acting as the structural core for high-profile therapeutics such as the atypical antipsychotic olanzapine, the anti-inflammatory agent tinoridine, and various kinase inhibitors 2[2].

Mechanistic Fundamentals: Thermodynamics over Kinetics

To optimize the Gewald reaction, one must understand the causality governing its mechanism. The reaction proceeds through three main cascading steps: (1) Knoevenagel-Cope Condensation , (2) Sulfur Insertion , and (3) Cyclization/Aromatization .

Recent comprehensive Density Functional Theory (DFT) studies have completely upended classical assumptions regarding the sulfur opening phase. Once the secondary amine catalyzes the Knoevenagel condensation between the ketone and the nitrile (eliminating water), a substituted allylic anion forms. Deprotonation at the

Computations reveal that this attack generates an array of polysulfide intermediates. Crucially, these polysulfides exist in a complex equilibrium. Unimolecular degradation is kinetically favored for longer polysulfide chains (>5 sulfur atoms); however, none of these degradation pathways provide a thermodynamic sink. It is solely the cyclization of the monosulfide adduct via a 5-exo-dig mechanism—coupled with final aromatization—that acts as the thermodynamic driving force, effectively funneling all intermediate polysulfides into the 2-aminothiophene product 3[3].

Thermodynamic funneling in the Gewald reaction from condensation to cyclization.

Substrate Causality

-

Malononitrile vs. Cyanoacetates: Malononitrile is consistently preferred when high yields and rapid reaction times are required. The

of its methylene protons is significantly lower than that of ethyl cyanoacetate, dramatically accelerating the Knoevenagel condensation step 4[4]. -

Base Selection: While secondary amines (morpholine, piperidine) are classical mainstays, recent solvent-free High-Speed Ball Milling (HSBM) studies demonstrate that purely inorganic bases like

or

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental methodologies must feature inherent checkpoints. The following protocols outline the physical markers of progression to ensure a robust, reproducible system.

Protocol A: Classical Thermal One-Pot Synthesis

This method relies on stoichiometric or slight-excess amine bases. It is robust for a variety of aliphatic and cyclic ketones.

-

Substrate Assembly: In a round-bottom flask, dissolve the ketone (1.0 eq) and the activated nitrile (1.0 eq) in a 9:1 mixture of Ethanol/Water.

-

Sulfur Introduction: Introduce elemental sulfur (

, 1.0 eq) as a fine powder to the stirring mixture. The sulfur will largely remain in suspension. -

Controlled Base Addition: Add morpholine or piperidine (1.0 - 1.2 eq) dropwise. Causality Check: The reaction is highly exothermic. Rapid addition can cause localized boiling and accelerate the formation of dimeric impurities.

-

Thermal Incubation & Visual Checkpoint: Heat to 50–70 °C 6[6]. Over 2–12 hours, the suspension will morph from a pale yellow opaque mixture to a deep orange or brown homogeneous solution. This color shift definitively validates the opening of the sulfur ring and generation of polysulfide intermediates.

-

TLC Validation: Validate completion via TLC (typically 8:2 Hexanes/EtOAc). Confirm the disappearance of the ketone and the high-Rf elemental sulfur spot.

-

Precipitation: Upon cooling to room temperature and optional addition of crushed ice, the 2-aminothiophene product acts as a thermodynamic sink and natively precipitates.

-

Purification: Filter the solid and wash exclusively with cold ethanol. Causality Check: Cold ethanol dissolves unreacted amine base and trace organic impurities without solubilizing the target 2-aminothiophene scaffold.

Protocol B: Green Chemistry L-Proline Catalyzed Synthesis

Modern approaches minimize toxic secondary amines. L-proline acts as a bifunctional organocatalyst, utilizing its secondary amine for iminium activation while providing an acidic proton to facilitate cyclic tautomerization 4[4].

-

Mixture Preparation: Dissolve the ketone, nitrile, and

(1.0 eq each) in DMF. -

Catalyst Loading: Add 10 mol% of L-Proline.

-

Incubation: Stir the reaction mixture at 60 °C. Because the catalyst loading is substoichiometric, avoid exceeding 60 °C to prevent thermal degradation of the L-proline complex.

-

Isolation: After complete consumption of substrates (via TLC), crash out the product using excess water.

Standard operational workflow for the one-pot synthesis of 2-aminothiophenes.

Substrate Scope & Quantitative Yield Analysis

The following table synthesizes quantitative data across varied modern conditions to allow researchers to benchmark their protocols against recent literature standards.

| Carbonyl Substrate | Activated Nitrile | Reagent / Catalyst System | Reaction Conditions | Yield (%) | Primary Source |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | EtOH/H2O, 100 °C, 20 min | 96% | 7[7] |

| Aliphatic Ketones | Cyanoacetate | L-Proline (10 mol%) | DMF, 60 °C, 2-6 h | 75 - 84% | 4[4] |

| Acetophenone Derivs. | Malononitrile | Water, Ultrasound (70 °C) | 42 - 90% | 8[8] | |

| Alkyl-Aryl Ketones | Malononitrile | Morpholine (Stoichiometric) | Solvent-Free (HSBM) | 25 - 70% | 5[5] |

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ARKAT USA. 1

-

The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes - BenchChem. 2

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ACS Publications. 3

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate) - Thieme Connect. 7

-

Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - BenchChem. 6

-

Green methodologies for the synthesis of 2-aminothiophene - NIH / PMC. 8

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.5

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. 4

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and IR Spectra of Aminothiophene Derivatives

Introduction

Aminothiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. For researchers, scientists, and drug development professionals, the unambiguous structural characterization of these heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing detailed insights into the molecular architecture and functional group landscape.

This technical guide offers a comprehensive exploration of the NMR and IR spectral features of aminothiophene derivatives. Moving beyond a simple recitation of data, this document, under my full editorial control as a Senior Application Scientist, is structured to provide a deep, practical understanding of how to interpret these spectra. We will delve into the causal relationships between molecular structure and spectral output, empowering you to confidently characterize these important molecules.

The Structural Isomerism of Aminothiophenes: A Spectroscopic Perspective

The positioning of the amino group on the thiophene ring, at either the C2 or C3 position, profoundly influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.[1] This fundamental difference is the starting point for any spectral analysis.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

NMR spectroscopy provides a roadmap of the proton and carbon framework of a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities are exquisitely sensitive to the electronic environment of each nucleus.

¹H NMR Spectra: Unraveling the Proton Environment

The protons of the thiophene ring and the amino group exhibit characteristic chemical shifts that are diagnostic of the substitution pattern. The electron-donating nature of the amino group generally leads to an upfield shift (lower ppm) of the ring protons compared to unsubstituted thiophene.

Table 1: Comparative ¹H NMR Spectral Data for Aminothiophene Derivatives

| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | NH₂ (ppm) | Other Protons (ppm) | Coupling Constants (Hz) |

| 2-Aminothiophene | - | 6.25 (d) | 6.85 (t) | 6.55 (d) | 4.50 (br s) | J₃,₄ = 3.6, J₄,₅ = 5.5, J₃,₅ = 1.5 | |

| 3-Aminothiophene | 6.90 (dd) | - | 6.60 (dd) | 7.10 (dd) | 3.80 (br s) | J₂,₄ = 1.8, J₂,₅ = 3.0, J₄,₅ = 5.0 | |

| Methyl 2-aminothiophene-3-carboxylate | - | - | 7.52 (d) | 6.71 (d) | 5.85 (br s) | 3.75 (s, 3H, OCH₃) | J₄,₅ = 5.8 |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | - | - | - | 6.29 (s) | 4.20 (s) | 1.30 (t, 3H, CH₃), 4.29 (q, 2H, OCH₂), 7.48-6.40 (m, 5H, Ar-H) |

Causality Behind the Chemical Shifts: The position of the amino group dictates the electron density distribution within the thiophene ring. In 2-aminothiophene, the nitrogen lone pair can delocalize effectively towards C3 and C5, leading to significant shielding of the H-3 and H-5 protons. In 3-aminothiophene, this delocalization influences H-2 and H-4 more directly. The broadness of the NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.[1]

¹³C NMR Spectra: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information on the carbon framework. The chemical shifts of the thiophene ring carbons are highly indicative of the substitution pattern.

Table 2: Comparative ¹³C NMR Spectral Data for Aminothiophene Derivatives

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |

| 2-Aminothiophene | 155.0 | 105.0 | 124.0 | 118.0 | |

| 3-Aminothiophene | 115.0 | 145.0 | 120.0 | 125.0 | |

| Methyl 2-aminothiophene-3-carboxylate | 163.4 | 103.6 | 132.2 | 115.5 | 50.8 (OCH₃), 167.3 (C=O) |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 160.2 | 108.9 | 138.7 | 128.9 | 14.5 (CH₃), 59.8 (OCH₂), 127.5-135.2 (Ar-C), 166.5 (C=O) |

Expert Insights on ¹³C Chemical Shifts: The carbon directly attached to the amino group (C2 in 2-aminothiophenes and C3 in 3-aminothiophenes) experiences a significant downfield shift due to the electronegativity of the nitrogen atom.[1] Conversely, the adjacent carbons are shielded due to resonance effects. Substituents on the ring will further modulate these chemical shifts based on their electron-donating or electron-withdrawing nature.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For aminothiophene derivatives, the key absorptions are those associated with the amino group and the thiophene ring.

Table 3: Characteristic IR Absorption Bands for Aminothiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |

| N-H Stretch (asymmetric) | 3400 - 3300 | Medium | Primary amines exhibit two bands in this region.[2][3] |

| N-H Stretch (symmetric) | 3330 - 3250 | Medium | The separation between the two N-H stretching bands is typically around 100 cm⁻¹.[2][3] |

| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | This band can sometimes be broad.[2] |

| C=C Stretch (thiophene ring) | 1620 - 1520 | Medium to Strong | Multiple bands are often observed due to the aromatic nature of the ring.[1][4] |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | This is a characteristic and reliable band for identifying the C-N bond.[2] |

| C-S Stretch (thiophene ring) | 850 - 650 | Weak to Medium | Often difficult to assign definitively due to overlap with other vibrations. |

| C-H Stretch (thiophene ring) | 3120 - 3050 | Medium to Weak | Appears at higher frequency than aliphatic C-H stretches.[3] |

| C-H Bending (out-of-plane) | 900 - 650 | Strong | The position of these bands is sensitive to the substitution pattern on the ring.[3] |

Trustworthiness in IR Interpretation: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The C-N stretching vibration in aromatic amines is typically strong and provides a high degree of confidence in identifying this functional group. The thiophene ring C=C stretching vibrations often appear as a series of sharp bands, and their pattern can be diagnostic of the substitution.

Experimental Protocols: A Self-Validating System

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the aminothiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure complete dissolution. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to obtain a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

-

2D NMR Acquisition: For unambiguous structural elucidation, acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC.

FTIR Sample Preparation and Acquisition

For solid aminothiophene derivatives, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

-

ATR Crystal Preparation: Clean the surface of the ATR crystal with a soft tissue dampened with a volatile solvent like isopropanol to remove any residues.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid aminothiophene derivative onto the center of the ATR crystal.

-

Sample Spectrum: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Structure Elucidation of a Novel Aminothiophene Derivative: A 2D NMR-Guided Workflow

For a newly synthesized aminothiophene derivative, a combination of 1D and 2D NMR techniques is essential for unambiguous structure determination.

-

¹H and ¹³C NMR Analysis: Begin by analyzing the 1D spectra to determine the number of unique protons and carbons, their chemical environments (from chemical shifts), the relative number of protons (from integration), and the number of attached protons for each carbon (from DEPT experiments).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

-

COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other (typically through two or three bonds). This helps to identify spin systems, which are groups of coupled protons, and thus build fragments of the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified from the COSY spectrum. It shows correlations between protons and carbons that are two or three bonds away. This allows for the identification of quaternary carbons and the assembly of the complete molecular structure.

By systematically applying this workflow, the connectivity of the entire molecule can be pieced together, leading to a confident structural assignment.

Conclusion

The NMR and IR spectra of aminothiophene derivatives are rich with information that, when interpreted correctly, provides a detailed picture of their molecular structure. This guide has provided a framework for understanding the key spectral features, the underlying principles that govern them, and the experimental workflows necessary to obtain high-quality data. By integrating the insights from both NMR and IR spectroscopy, and by leveraging the power of 2D NMR techniques, researchers can confidently and accurately characterize these vital heterocyclic compounds, paving the way for their application in drug discovery and materials science.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

- Loufberg, J., et al. (2023). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Physical Chemistry Chemical Physics, 25(8), 6035-6047.

- Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Arita, K., & Kariyone, K. (1960).

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]

- Ali, S. A., et al. (2017). Spectroscopic (FT-IR, FT-Raman, UV and NMR), HOMO-LUMO, NBO and NLO analysis of 2-carbaldehyde oxime-5-nitrothiophene by DFT calculations. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 10-17.

- Prasad, K. C., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-6.

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Taylor & Francis Online. (2022, October 21). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 5-Aminothiophene-2,4-dicarboxylic Acid: A Technical Guide for Researchers

For scientists engaged in drug discovery and development, understanding the solubility of a lead compound is a critical early-stage gatekeeper to success. This guide provides an in-depth technical exploration of the solubility of 5-Aminothiophene-2,4-dicarboxylic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers with the foundational knowledge, predictive insights, and robust experimental methodologies required to confidently determine its solubility profile.

Deconstructing the Molecule: A Physicochemical Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 5-Aminothiophene-2,4-dicarboxylic acid possesses a unique combination of a heterocyclic aromatic thiophene core and multiple polar functional groups, which dictates its interactions with various solvents.

Key Structural Features and Their Influence:

-

Thiophene Core: The thiophene ring itself is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene is generally considered nonpolar and is soluble in many organic solvents like ether, benzene, and toluene, while being insoluble in water.[1] This core contributes to the molecule's overall lipophilicity.

-

Amino Group (-NH₂): The presence of an amino group introduces a basic character and the capacity for hydrogen bonding. This polar group can enhance solubility in protic and polar aprotic solvents.

-

Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are acidic and highly polar, capable of forming strong hydrogen bonds. These groups significantly increase the polarity of the molecule and can lead to solubility in polar solvents.

The interplay of the lipophilic thiophene backbone with the hydrophilic amino and carboxylic acid substituents suggests a complex solubility profile. The molecule's amphoteric nature, possessing both acidic and basic functionalities, means its ionization state, and therefore solubility, will be highly dependent on the pH of the environment.[2][3] In organic solvents, the dominant interactions will be hydrogen bonding and dipole-dipole forces.

Predicting Solubility: A Qualitative Framework

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of 5-Aminothiophene-2,4-dicarboxylic acid in a range of organic solvents.[4]

Table 1: Predicted Qualitative Solubility of 5-Aminothiophene-2,4-dicarboxylic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amino and carboxylic acid groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the carboxylic acid groups and the amino group. DMSO is a particularly good solvent for a wide range of polar and nonpolar compounds.[5] |

| Nonpolar Aprotic | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents results in weak van der Waals interactions, which are insufficient to overcome the strong intermolecular hydrogen bonding between the 5-Aminothiophene-2,4-dicarboxylic acid molecules. |

| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers are relatively nonpolar, the oxygen atom can act as a hydrogen bond acceptor. Tetrahydrofuran (THF) is more polar than diethyl ether and may exhibit slightly better solvation. However, the zwitterionic character of amino acids can lead to insolubility in diethyl ether.[6] |

It is crucial to recognize that these are predictions. The presence of two carboxylic acid groups and an amino group on a relatively small thiophene ring results in a molecule with significant polarity and a high potential for strong intermolecular interactions (hydrogen bonding) in the solid state. Overcoming this crystal lattice energy is a key factor in dissolution.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of definitive data, experimental determination is paramount. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]

Materials and Equipment

-

5-Aminothiophene-2,4-dicarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5-Aminothiophene-2,4-dicarboxylic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[4] Preliminary studies can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

A calibration curve prepared with standard solutions of known concentrations of 5-Aminothiophene-2,4-dicarboxylic acid is essential for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.

-

Conclusion and Future Directions

The solubility of 5-Aminothiophene-2,4-dicarboxylic acid in organic solvents is a complex interplay of its structural features. While a definitive, quantitative dataset is not yet available in the public domain, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the underlying physicochemical principles and employing rigorous experimental techniques like the shake-flask method, researchers can generate the reliable data necessary to advance their drug development programs.

Future work should focus on the systematic determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents and the investigation of factors such as pH and temperature on its solubility. Such data would be invaluable to the scientific community.

References

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved March 7, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 7, 2026, from [Link]

-

Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 530. [Link]

-

Iron, M. A., et al. (2011). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics, 30(17), 4538-4549. [Link]

-

Vaidyanathan, S., et al. (2007). Investigation of Solubility−Field Effect Mobility Orthogonality in Substituted Phenylene−Thiophene Co-oligomers. Chemistry of Materials, 19(21), 5148-5156. [Link]

-

Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (2024, March 30). Pearson. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. [Link]

-

4.4 Solubility. (2019, June 5). Chemistry LibreTexts. [Link]

-

Thiophene. (n.d.). Solubility of Things. Retrieved March 7, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]

"thermal stability of thiophene-based polymers"

An In-Depth Technical Guide to the Thermal Stability of Thiophene-Based Polymers

Abstract

Thiophene-based polymers are a cornerstone of the organic electronics and advanced materials sectors, prized for their exceptional electronic and optical properties.[1] However, their long-term performance, processability, and operational lifetime are intrinsically linked to their thermal stability. The degradation of these polymers at elevated temperatures can lead to irreversible changes in molecular weight, morphology, and electronic structure, ultimately causing device failure.[2] This guide provides a comprehensive exploration of the factors governing the thermal stability of thiophene-based polymers, the primary mechanisms of their degradation, and the state-of-the-art techniques for their characterization. We will delve into the causal relationships behind experimental choices and present field-proven insights to aid researchers, scientists, and drug development professionals in designing and selecting robust materials for demanding applications.

The Imperative of Thermal Stability

The transition from rigid, inorganic semiconductors to flexible, solution-processable organic materials has revolutionized electronics, leading to innovations in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).[1][3] In many of these applications, as well as in emerging biomedical uses, thiophene-based polymers are subjected to thermal stress during manufacturing (e.g., annealing) and operation.[4][5] Intrinsic degradation due to heat is an outstanding challenge that can compromise device morphology and performance.[6] Therefore, a profound understanding of thermal stability is not an academic exercise but a critical prerequisite for developing commercially viable and reliable technologies.

Mechanisms of Thermal Degradation in Thiophene-Based Polymers

The thermal degradation of polymers is the molecular deterioration that occurs upon overheating.[7] In the absence of oxygen (an inert atmosphere), this process is primarily driven by the energy input from heat, which can initiate bond cleavage. The main pathways for this degradation in polythiophenes include:

-

Side-Chain Elimination: This is often the initial and most significant degradation step, particularly in substituted polythiophenes like Poly(3-hexylthiophene) (P3HT). The bonds connecting the alkyl side chains to the polymer backbone are generally weaker than the bonds within the conjugated backbone itself.[2] At elevated temperatures, these side groups are stripped from the chain, which can lead to cross-linking or further degradation.

-

Random Chain Scission: This process involves the breaking of bonds within the main conjugated backbone of the polymer. Radicals formed on the backbone can lead to the chain breaking via beta scission.[2] This directly reduces the polymer's molecular weight and conjugation length, severely impacting its electronic properties.

-

Depolymerization: This pathway involves the sequential release of monomer units from the end of a polymer chain.[2] While common in polymers like PMMA, it is generally a less dominant mechanism for polythiophenes compared to side-chain elimination and random scission.

-

Oxidative Degradation: In the presence of oxygen, degradation can occur at significantly lower temperatures.[7][8] Oxygen reacts with the polymer chain, forming hydroperoxides that can accelerate chain scission and the loss of mechanical and electronic properties.[7] This is why thermal stability is almost always characterized under an inert nitrogen or argon atmosphere to isolate the intrinsic thermal stability from oxidative effects.[9]

Core Analytical Techniques for Assessing Thermal Stability

A multi-faceted approach is required to fully characterize the thermal properties of polymers. The two most indispensable techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]

Thermogravimetric Analysis (TGA)

TGA is the workhorse technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] The output, a TGA curve, plots mass percentage against temperature, allowing for the precise determination of decomposition temperatures.

Key Metrics from TGA:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Temperature (Td): Often reported as the temperature at which 5% weight loss occurs (Td5%), providing a standardized metric for comparing the stability of different materials.[10]

-

Char Yield: The percentage of material remaining at the end of the experiment, which can give insights into the degradation mechanism.[10]

This protocol outlines a self-validating system for assessing the thermal stability of a novel polythiophene derivative. The causality behind each step is critical for obtaining reproducible and meaningful data.

Objective: To determine the decomposition temperature (Td5%) of a polythiophene sample under an inert atmosphere.

Materials:

-

Polythiophene sample (5-10 mg), dried and solvent-free.

-

TGA instrument with a high-precision microbalance.

-

Inert gas (high-purity Nitrogen or Argon).

-

TGA sample pans (Platinum or Aluminum).[9]

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Weigh 5-10 mg of the dried polymer sample into a tared TGA pan.[9]

-

Causality: A small sample mass ensures uniform heating and minimizes thermal gradients within the sample, leading to a more accurate measurement of the decomposition temperature. The sample must be free of residual solvent, as its evaporation would register as an initial mass loss, confounding the true polymer degradation data.[13]

-

-

Instrument Setup:

-

Action: Place the sample pan into the TGA furnace. Purge the system with the inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the heating program.[9]

-

Causality: Purging with an inert gas is crucial to eliminate oxygen. This prevents oxidative degradation, ensuring that the measured mass loss is due solely to thermal decomposition, which reflects the intrinsic stability of the polymer's chemical bonds.[8][9]

-

-

Temperature Programming:

-

Action: Set the temperature program to heat the sample from ambient temperature (~30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate of 10 °C/min.[9][14]

-

Causality: A standardized heating rate is essential for comparing results across different samples and laboratories. A rate of 10 °C/min is slow enough to ensure the sample temperature doesn't lag significantly behind the furnace temperature but fast enough to complete the experiment in a reasonable timeframe.

-

-

Data Acquisition and Analysis:

-

Action: Initiate the run and record the mass loss as a function of temperature. Plot the resulting data as percent weight versus temperature. Determine the Td5% value, which is the temperature at which the sample has lost 5% of its initial mass.

-

Causality: The Td5% metric provides a consistent and reproducible data point for comparing the relative thermal stabilities of different polymers. It marks the initial onset of significant decomposition.

-

Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12] It is used to determine key thermal transitions that do not involve mass loss.

Key Metrics from DSC:

-

Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] A higher Tg is often desirable for morphological stability in devices, as it indicates the material will remain rigid at higher operating temperatures.[6][15]

-

Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts.

-

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Key Factors Influencing the Thermal Stability of Thiophene-Based Polymers

The thermal stability of a thiophene-based polymer is not a single, fixed value but is governed by a complex interplay of its molecular architecture and environment.

Side-Chain Engineering

The nature of the side chains attached to the polythiophene backbone is arguably the most critical factor influencing thermal stability.[15]

-

Alkyl Chain Length: Generally, increasing the length of linear alkyl side chains leads to a decrease in thermal stability.[9][16] Longer chains increase flexibility and reduce the efficiency of chain packing, which can lower the energy required to initiate degradation. For example, poly(3-hexylthiophene) (P3HT) has a decomposition temperature in the range of 425–441°C, whereas poly(3-dodecylthiophene) (P3DDT) begins to decompose at a lower temperature of around 350°C.[9]

-

Branching: The position of branching on the side chain has a profound effect. Placing the branch point closer to the polymer backbone restricts chain mobility and can lead to tighter packing, which significantly increases both the glass transition temperature (Tg) and the melting temperature (Tm).[17]

-

Polar Side Chains: Incorporating polar side chains, such as oligo ethylene glycol, can enhance thermal stability. This is particularly true in doped systems, where the polar chains can improve compatibility with molecular dopants, mitigating dopant sublimation at elevated temperatures and resulting in high thermal stability up to 150 °C.[18]

Backbone Structure and Regioregularity

-

Fused Rings: Incorporating fused thiophene rings (thienoacenes) into the polymer backbone creates a more rigid and planar structure.[19] This increased rigidity and extended π-conjugation generally lead to excellent thermal stability.[19]

-

Donor-Acceptor (D-A) Copolymers: Copolymerization of electron-donating thiophene units with electron-accepting units is a powerful strategy for tuning electronic properties. These D-A copolymers often exhibit excellent thermal stability, with many showing decomposition temperatures above 380 °C.[20][21]

-

Regioregularity (RR): Regioregularity refers to the consistency of the head-to-tail linkages between monomer units in polymers like P3HT. While high regioregularity (>96%) is often sought for optimal charge carrier mobility, a slight decrease in effective regioregularity (e.g., to 91%) can surprisingly lead to a more thermally stable morphology in bulk heterojunction blends with fullerenes.[4][5][22] This is because perfect regularity can drive excessive phase segregation upon thermal annealing, whereas a slightly less regular structure can form a more stable, interpenetrating network.[4][5]

Molecular Weight and Crystallinity

Higher molecular weight polymers generally exhibit improved thermal stability.[23] This is attributed to the increased number of chain entanglements, which makes the material more resistant to the thermal motion that can precede bond scission. Similarly, highly crystalline polymers, where chains are packed in an ordered fashion, tend to have better thermal stability than their amorphous counterparts because the ordered regions provide a more robust framework against thermal energy.[23]

Comparative Thermal Stability Data

The following table summarizes key thermal properties for a selection of widely studied thiophene-based polymers, illustrating the impact of molecular structure.

| Polymer Name | Abbreviation | Td5% (°C) (in N2) | Tg (°C) | Key Structural Feature |

| Poly(3-hexylthiophene) | P3HT | 425 - 441[9][10] | 12 | Linear C6 alkyl side chain |

| Poly(3-dodecylthiophene) | P3DDT | ~350 | - | Longer linear C12 alkyl side chain |

| Poly(9,9-dioctylfluorene-co-bithiophene) | F8T2 | >420[10] | ~110-130[24] | Copolymer with fluorene, higher rigidity |

| PTB7-Th | PTB7-Th | ~383[10] | Not clearly observed[10] | Donor-Acceptor copolymer |

| PBDTI-DT | PBDTI-DT | >380[20] | - | Benzodithiophene-based D-A copolymer |

Strategies for Enhancing Thermal Stability

Based on the factors discussed, several rational design strategies can be employed to create more thermally robust thiophene-based polymers.

-

Incorporate Rigid Monomers: Introducing fused aromatic rings or other rigid units like fluorene into the polymer backbone is a proven method for increasing both Tg and overall decomposition temperature.[10][19]

-

Optimize Side Chains: Instead of long, linear alkyl chains, consider shorter chains, branched chains with the branch point close to the backbone, or polar functional groups to enhance intermolecular interactions and restrict segmental motion.[17]

-

Thermally Cleavable Side Chains: A novel approach involves designing polymers with bulky side chains that aid solution processing but can be thermally removed after film formation. This "thermocleavage" restores the high Tg of the unsubstituted backbone, leading to significantly enhanced morphological stability at high temperatures.[6]

-

Copolymerization: Creating copolymers can disrupt excessive crystallinity that might lead to morphological instability, while the incorporation of highly stable comonomers can elevate the overall degradation temperature of the material.[9]

Conclusion and Future Outlook

The thermal stability of thiophene-based polymers is a multifaceted property that is paramount to their successful application in next-generation technologies. It is not an inherent, immutable characteristic but can be rationally engineered through careful control of the polymer's backbone architecture, side-chain functionality, regioregularity, and molecular weight. By employing robust characterization techniques like TGA and DSC and understanding the fundamental degradation mechanisms, researchers can diagnose stability issues and implement effective design strategies. The continued development of novel monomers, advanced polymerization techniques, and innovative strategies like thermocleavable side chains will pave the way for a new generation of highly stable thiophene-based materials capable of meeting the rigorous demands of future electronic and biomedical applications.

References

-

Gu, X. (2019). The Role of Side-chain Branch Position on Thermal Property of Poly-3-alkylthiophenes. University of Southern Mississippi. Retrieved from [Link]

-

Kopidakis, N., et al. (2006). Enhancing the Thermal Stability of Polythiophene:Fullerene Solar Cells by Decreasing Effective Polymer Regioregularity. Journal of the American Chemical Society. Retrieved from [Link]

-

Kranthiraja, K., et al. (2017). Polar Side Chains Enhance Processability, Electrical Conductivity, and Thermal Stability of a Molecularly p-Doped Polythiophene. Advanced Materials. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques Explained. ResolveMass. Retrieved from [Link]

-

Cao, Z., et al. (2019). The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). Polymer Chemistry. Retrieved from [Link]

-

C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm. Retrieved from [Link]

-

Amna, B., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. Retrieved from [Link]

-

Lüksek, M., et al. (n.d.). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Chemistry and Physics. Retrieved from [Link]

-

Fréchet, J. M. J., et al. (2006). Enhancing the Thermal Stability of Polythiophene:Fullerene Solar Cells by Decreasing Effective Polymer Regioregularity. Journal of the American Chemical Society. Retrieved from [Link]

-

Nguyen, V-T., et al. (2022). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances. Retrieved from [Link]

-

AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. AZoM.com. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability. University of North Carolina at Chapel Hill. Retrieved from [Link]

-

Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]

-

Kopidakis, N., et al. (2006). Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity. Journal of the American Chemical Society. Retrieved from [Link]

-

Bang, G. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Retrieved from [Link]

-

Kranthiraja, K., et al. (2017). Polar Side Chains Enhance Processability, Electrical Conductivity, and Thermal Stability of a Molecularly p-Doped Polythiophene. Chalmers Research. Retrieved from [Link]

-

Wang, F., et al. (2010). The Effects of Different Side Groups on the Properties of Polythiophene. ResearchGate. Retrieved from [Link]

-

Gosecka, M., et al. (2021). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. Polymers. Retrieved from [Link]

-

Tan, S. X., et al. (2023). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Polymers. Retrieved from [Link]

-

Nagpure, S. V., et al. (2013). SYNTHESIS AND CHARACTERISATION OF POLYTHIOPHENE AND TiO2 DOPED POLYTHIOPHENE THIN FILMS BY CHEMICAL BATH DEPOSITION. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Al-Masri, M., et al. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online. Retrieved from [Link]

-

Sharma, G., et al. (2020). A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure and properties. RSC Advances. Retrieved from [Link]

-

Nguyen, T. L. (2018). Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) (a) and derivative thermogravimetric (DTG) (b) thermograms of neat carboxymethyl cellulose (CMC) and CMC/polythiophene (PTh) hydrogels. ResearchGate. Retrieved from [Link]

-

Nkv, V., et al. (2019). One-pot Synthesis and Thermal Stability of Thiophene-Bridged Thieno [3, 2-b] thiophene Donor-based Copolymers. ResearchGate. Retrieved from [Link]

-

Al-Baroot, A., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers. Retrieved from [Link]

-

Loo, W. S., et al. (2024). Discerning Thermal Transition Behavior of Conjugated Polymers through In Situ Optical Characterization of Oriented Films. Chemistry of Materials. Retrieved from [Link]

-

Mai, C-L., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences. Retrieved from [Link]

-

Patsnap. (2025). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Patsnap Eureka. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]

-

The Italian Association of Chemical Engineering. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. Retrieved from [Link]

-

Loo, W. S., et al. (2024). Discerning Thermal Transition Behavior of Conjugated Polymers through In Situ Optical Characterization of Oriented Films. ACS Publications. Retrieved from [Link]

-

Al-Baroot, A., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. PMC. Retrieved from [Link]

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 2. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability – Department of Chemistry [chem.unc.edu]

- 7. appstate.edu [appstate.edu]

- 8. aidic.it [aidic.it]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]

- 12. azom.com [azom.com]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07714C [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes) (Journal Article) | OSTI.GOV [osti.gov]

- 18. Polar Side Chains Enhance Processability, Electrical Conductivity, and Thermal Stability of a Molecularly p-Doped Polythiophene. [research.chalmers.se]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]

- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]

Predictive Quantum Pharmacology: A Rigorous Computational Framework for Aminothiophene Derivatives

As a Senior Application Scientist guiding hit-to-lead campaigns, I approach molecular design not merely through the lens of 2D topology, but by interrogating the fundamental quantum mechanical forces that govern drug-target interactions. Aminothiophenes are ubiquitous, highly functionalized scaffolds embedded in countless therapeutics—from classical anti-inflammatory agents to modern targeted kinase inhibitors and antioxidant compounds[1].

However, traditional empirical trial-and-error fails to fully capture the complex electronic behavior of these molecules. To accelerate the optimization of structure-activity relationships (SAR), we must deploy Density Functional Theory (DFT) calculations. This guide establishes a field-proven, self-validating computational framework for analyzing aminothiophene derivatives, exploring the precise causality behind our methodological choices.

Methodological Causality: The Physics of the System

When simulating aminothiophenes, relying on default software parameters often leads to catastrophic thermodynamic inaccuracies. The juxtaposition of a polarizable sulfur heteroatom with the lone electron pairs of an amino group demands highly specific theoretical treatments.

-

Basis Set Selection (6-311++G(d,p)) : Why do we require a triple-zeta basis set enriched with diffuse and polarization functions? Sulfur, as a period-3 element, inherently possesses an expanded valence electron cloud. The inclusion of d-orbital polarization functions (d) is physically necessary to accommodate the subtle back-bonding and hyperconjugation that stabilizes the thiophene ring[2]. Concurrently, the diffuse functions (++) allow the basis set to accurately model electron density far from the nucleus, which is strictly required to simulate the nucleophilic lone pairs on the amino group and predict accurate proton affinities[3].

-

Choosing the Exchange-Correlation Functional : For baseline geometry optimizations and vibrational frequencies, the hybrid functional B3LYP provides an optimal cost-to-accuracy ratio and aligns excellently with experimental NMR and FT-IR data[4]. However, if your therapeutic design leverages extended conjugation (e.g., polymer-based organic materials or highly conjugated sensors), range-separated functionals like CAM-B3LYP must be utilized to correctly compute long-range electron correlation and charge-transfer excitations[5].

The Self-Validating Protocol: Computational Workflow

In computational chemistry, a calculation that terminates normally is not necessarily a valid calculation. The protocol below ensures a rigorous, self-validating loop to confirm that the extracted geometries represent true, physically viable local minima rather than unstable transition states.

Step 1: Ligand Preparation and Conformational Search Initiate with SMILES strings or 2D sketches. Perform a preliminary conformational search using molecular mechanics (e.g., the MMFF94 force field) to identify the global minimum conformation before initiating expensive DFT tasks.

Step 2: Ground-State Geometry Optimization Submit the lowest-energy conformer to DFT optimization using B3LYP/6-311++G(d,p)[2]. Ensure tight convergence criteria for both the maximum atomic force and the root-mean-square displacement.

Step 3: Frequency Calculation (The Validation Gate) You must compute the Hessian matrix (vibrational frequencies) at the exact same level of theory used for optimization[6]. If the output yields any imaginary frequencies (NImag > 0), the geometry has optimized to a saddle point, not a true minimum. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Solvation Modeling (TD-DFT/PCM) Isolated gas-phase calculations are rarely sufficient for pharmacological applications. Re-calculate single-point energies or run Time-Dependent DFT (TD-DFT) utilizing an implicit solvation model, such as the Polarizable Continuum Model (PCM), utilizing water or DMSO as the dielectric medium[2].

Protocol Workflow Diagram

Self-validating DFT workflow for aminothiophenes ensuring structural optimization convergence.

Translating Mechanics into Pharmacology: Key SAR Descriptors

Extracting numbers from software is meaningless without translating them into actionable pharmacological insights.

A. Basicity and Protonation Dynamics One of the most profound quantum insights into aminothiophenes is their unique protonation behavior. Unlike typical anilines which strictly prefer N-protonation, theoretical studies at the G3(MP2) level reveal that isolated aminothiophenes intrinsically prefer C-protonation (specifically at the C-2 atom) by a margin of 5–9 kcal/mol, driven by strong C2–C3 bond polarization[3]. However, when we apply implicit solvation models mimicking aqueous environments, the stability of C- and N-protonated forms equalizes[3]. This highlights why tracking the Molecular Electrostatic Potential (MEP) maps is vital for predicting binding pocket interactions and off-target basicity.

B. Frontier Molecular Orbitals (FMO) and Gap Analytics

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) map directly to the molecule's chemical hardness, stability, and reactivity. A smaller HOMO-LUMO gap (

C. Fukui Functions

While FMOs dictate global reactivity, Fukui indices pinpoint the exact atoms most susceptible to electrophilic (

Quantitative Benchmarks in Contemporary Studies

To contextualize the expected numerical outputs, below is a consolidated benchmark table of quantum chemical features observed across various functionalized aminothiophene subclasses.

| Aminothiophene Subclass / Scaffold | Level of Theory Applied | Key Electronic Feature ( | Biological / Material Implication |

| Thiophene-2-carboxamide derivatives | B3LYP/6-31G(d,p) | ~5.031 eV | Elevated gap indicates high kinetic stability; core scaffold correlates with strong antioxidant properties[7]. |

| 4-Aminothiophene / Thienopyrimidines | B3LYP/6-311++G | Reduced Gap Values | Lower orbital energy boundaries drive higher antimicrobial and antibacterial binding interactions[4]. |

| Dihydroxy amino thiophene (DATVB) | CAM-B3LYP / B3LYP | < 3.0 eV | The tight energy gap renders the molecules excellent semiconductors, useful in organic/NLO diagnostics[5]. |

| Halogen-doped DATVB Derivatives | B3PW91/6-311++G(d,p) | 1.0 – 1.5 eV | Doping drops the gap dramatically, shifting behavior fundamentally toward conductive pharmacology or biosensors[6]. |

Conclusion

Integrating quantum chemical calculations into the aminothiophene drug development pipeline allows scientists to rationally sculpt electron density, rather than blindly shuffling functional groups. By mandating rigorous standards such as tight convergence limits, imaginary frequency validation, and environmental solvation modeling, we can rapidly weed out unstable or highly toxic leads and focus organic synthesis efforts on molecules geometrically primed for target binding.

References

1.[7] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives". National Institutes of Health (PMC). Available at:[Link] 2.[4] "Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds". Taylor & Francis Online. Available at:[Link] 3.[5] "DFT study of new organic materials based on PEDOT and 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzanamine". ResearchGate. Available at:[Link] 4.[6] "A density functional theory (DFT) study of the doping effect on 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzenamine". SciSpace. Available at:[Link] 5.[3] "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines". The Journal of Physical Chemistry A - ACS Publications. Available at:[Link] 6.[8] "Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile". ResearchGate. Available at:[Link] 7.[1] "Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene d". Daneshyari (Journal of Molecular Structure). Available at:[Link] 8.[2] "Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate". Taylor & Francis Online. Available at:[Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: Bridging Computational Chemistry and Medicinal Innovation

An In-Depth Technical Guide: DFT Studies on Thiophene Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous agents with a wide array of pharmacological activities, including anticancer, kinase inhibitory, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the thiophene ring, an aromatic heterocycle, allows for extensive functionalization, which can finely tune the molecule's electronic and steric properties to enhance binding affinity and selectivity for biological targets.[2] As the complexity of drug targets increases, traditional synthesis and screening methods face challenges in efficiency and cost. This is where computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.[4]

DFT offers a powerful framework for elucidating the electronic structure and reactivity of molecules, providing profound insights that can guide the rational design of more potent and selective drug candidates.[4] By modeling molecular properties with a favorable balance of computational cost and accuracy, DFT enables researchers to predict structure-activity relationships (SAR) before a compound is ever synthesized, thereby accelerating the drug discovery pipeline.[5][6] This guide serves as a technical resource for applying DFT methods to the study of thiophene carboxamide derivatives, explaining the causality behind computational choices and detailing a practical workflow from initial structure to insightful analysis.

Pillar 1: The 'Why' of DFT - Theoretical & Methodological Grounding

The utility of any computational model hinges on the appropriateness of the chosen theory and methods. For organic molecules like thiophene carboxamides, which contain heteroatoms (sulfur, oxygen, nitrogen) and complex electronic features, the selection of a functional and basis set is a critical decision that directly impacts the quality of the results.

Choosing the Right Tools: Functionals and Basis Sets

Density Functional Theory operates on the principle that the energy of a molecule can be determined from its electron density. The exact functional to describe this relationship is unknown, so approximations are used.

-

Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly the most common choice for studying these systems.[4][5] This is because B3LYP provides an excellent compromise between accuracy and computational expense by incorporating a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects crucial in aromatic and conjugated systems.[7]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For thiophene carboxamides, the Pople-style basis set 6-311G(d,p) or 6-31+G(d,p) is highly recommended.[4][8]

-

6-311G : This indicates a split-valence basis set, offering flexibility for valence electrons, which are most involved in chemical bonding.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and strained rings like thiophene, allowing for more realistic molecular shapes and electronic properties.[4]

-

+ : The optional diffuse function is important when studying systems with potential non-covalent interactions or anions, as it allows for a better description of electron density far from the nucleus.[4]

-

Pillar 2: A Validated Workflow for Computational Analysis

A rigorous and reproducible workflow is the cornerstone of trustworthy computational research. The following protocol outlines the essential steps for a DFT study on a thiophene carboxamide derivative, ensuring that each stage validates the next.

Experimental Protocol: Step-by-Step DFT Calculation

-

Molecular Structure Creation:

-

Action: Draw the 2D structure of the desired thiophene carboxamide derivative using a molecule editor (e.g., GaussView, Avogadro, ChemDraw).

-

Causality: An accurate initial 2D representation is fundamental. The software will convert this into an initial 3D geometry using standard bond lengths and angles, which serves as the starting point for optimization.

-

-

Geometry Optimization:

-

Action: Perform a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311G(d,p)). This is the most computationally intensive step. The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

-

Causality: This step is crucial to find the most stable, lowest-energy conformation of the molecule.[4] All subsequent property calculations must be performed on this optimized geometry to be physically meaningful. Common software packages for this include Gaussian, ORCA, and GAMESS.[9][10]

-

-

Vibrational Frequency Calculation:

-

Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Self-Validation: This step is a critical checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[4] This validates the geometry used for all further analysis. The results can also be used to predict the FT-IR and Raman spectra of the molecule.[8]

-

-

Electronic Property Calculations:

-